3-Chloro-4-(difluoromethoxy)pyridin-2-amine
Overview
Description
3-Chloro-4-(difluoromethoxy)pyridin-2-amine is a chemical compound with the molecular formula C6H5ClF2N2O and a molecular weight of 194.57 g/mol It is a pyridine derivative, characterized by the presence of a chloro group at the third position, a difluoromethoxy group at the fourth position, and an amine group at the second position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution of a chlorine atom in a precursor compound with a difluoromethoxy group using potassium fluoride (KF) as a reagent . The reaction conditions often include the use of solvents such as acetonitrile (MeCN) and ethanol (EtOH), and the reaction is typically carried out at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of reagents and solvents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(difluoromethoxy)pyridin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium fluoride (KF) in solvents like acetonitrile (MeCN) and ethanol (EtOH).
Coupling Reactions: Boron reagents and palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Chloro-4-(difluoromethoxy)pyridin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Chloro-4-(difluoromethoxy)pyridin-2-amine depends on its specific application. In pharmaceuticals, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the difluoromethoxy group can enhance the compound’s binding affinity and selectivity for its target . In agrochemicals, the compound may inhibit essential biological processes in pests, leading to their death .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(trifluoromethoxy)pyridin-2-amine: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
4-(Difluoromethoxy)pyridin-2-amine: Lacks the chloro group at the third position.
Uniqueness
3-Chloro-4-(difluoromethoxy)pyridin-2-amine is unique due to the combination of its chloro, difluoromethoxy, and amine groups, which confer specific chemical properties and reactivity. The presence of the difluoromethoxy group enhances its stability and biological activity compared to similar compounds .
Properties
IUPAC Name |
3-chloro-4-(difluoromethoxy)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF2N2O/c7-4-3(12-6(8)9)1-2-11-5(4)10/h1-2,6H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGGTZUBRUIGNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1OC(F)F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.